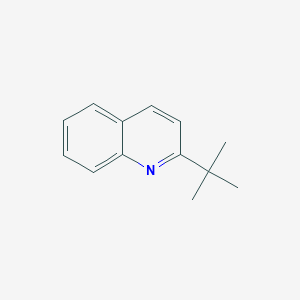

2-tert-Butylquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

22493-94-3 |

|---|---|

Molecular Formula |

C13H15N |

Molecular Weight |

185.26 g/mol |

IUPAC Name |

2-tert-butylquinoline |

InChI |

InChI=1S/C13H15N/c1-13(2,3)12-9-8-10-6-4-5-7-11(10)14-12/h4-9H,1-3H3 |

InChI Key |

PYCYTTRLLIKJBU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 2-tert-Butylquinoline via Friedel-Crafts reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the synthesis of 2-tert-Butylquinoline. While the Friedel-Crafts reaction is a cornerstone of aromatic chemistry, its application to nitrogen-containing heterocycles like quinoline presents significant challenges. This document explores the theoretical and practical limitations of the Friedel-Crafts alkylation of quinoline and presents a viable and detailed alternative synthetic methodology. Physicochemical properties, spectroscopic data, and detailed experimental protocols are provided to support researchers in the synthesis and characterization of this compound.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the unique steric and electronic properties conferred by the bulky tert-butyl group at the 2-position of the quinoline scaffold. The synthesis of specifically substituted quinolines is a critical aspect of drug discovery and development, where structure-activity relationships are meticulously explored.

The Friedel-Crafts reaction, a fundamental method for C-C bond formation on aromatic rings, would theoretically offer a direct route to this compound. However, the inherent chemical nature of the quinoline ring system complicates this electrophilic substitution reaction.

The Challenge of Friedel-Crafts Alkylation on Quinoline

The direct Friedel-Crafts alkylation of quinoline with a tert-butylating agent, such as tert-butyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is generally not a feasible synthetic route. The primary obstacle lies in the Lewis basicity of the nitrogen atom in the quinoline ring.

The lone pair of electrons on the nitrogen atom readily coordinates with the Lewis acid catalyst. This interaction forms a stable complex, effectively neutralizing the catalyst and preventing it from activating the alkylating agent to generate the necessary electrophile (a tert-butyl carbocation). This phenomenon is often referred to as catalyst poisoning.

Alternative Synthetic Strategy: Nucleophilic Addition

A more effective and commonly employed strategy for the synthesis of this compound involves the use of an organometallic reagent, which acts as a nucleophile. One such method is the reaction of quinoline with tert-butyllithium. In this reaction, the tert-butyl anion acts as a potent nucleophile, attacking the electron-deficient C2 position of the quinoline ring. The resulting intermediate is then rearomatized upon workup.

Reaction Mechanism

The reaction proceeds via a nucleophilic addition of the tert-butyl carbanion to the quinoline ring, followed by an oxidation/rearomatization step.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound via nucleophilic addition.

Materials:

-

Quinoline

-

tert-Butyllithium (in pentane or heptane)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa

-

Syringes and needles

-

Low-temperature bath (e.g., dry ice/acetone)

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and purification

Procedure:

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar and a septum is flushed with an inert gas (argon or nitrogen).

-

Addition of Reactants: Anhydrous diethyl ether or THF is added to the flask, followed by freshly distilled quinoline. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Nucleophilic Addition: A solution of tert-butyllithium in pentane or heptane is added dropwise to the cooled quinoline solution via syringe over a period of 30 minutes. The reaction mixture is stirred at -78 °C for an additional 2 hours.

-

Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride while the flask is still in the cooling bath.

-

Workup: The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Data Presentation

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₅N | --INVALID-LINK-- |

| Molecular Weight | 185.26 g/mol | --INVALID-LINK-- |

| CAS Number | 22493-94-3 | --INVALID-LINK-- |

| Boiling Point | 286-287 °C (for para-tert-butyl quinoline) | --INVALID-LINK-- |

| Appearance | Yellow to dark brown clear liquid (for para-tert-butyl quinoline) | --INVALID-LINK-- |

Spectroscopic Data of this compound

Note: The following are representative spectral data. Actual values may vary slightly depending on the solvent and instrument used.

¹H NMR (CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.08 | d, J = 8.4 Hz | 1H | H-4 |

| 7.98 | d, J = 8.4 Hz | 1H | H-8 |

| 7.68 | ddd, J = 8.4, 6.9, 1.5 Hz | 1H | H-5 |

| 7.48 | ddd, J = 8.4, 6.9, 1.5 Hz | 1H | H-7 |

| 7.37 | d, J = 8.4 Hz | 1H | H-3 |

| 7.28 | ddd, J = 8.4, 6.9, 1.5 Hz | 1H | H-6 |

| 1.45 | s | 9H | -C(CH₃)₃ |

¹³C NMR (CDCl₃, 101 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| 168.2 | C-2 |

| 147.5 | C-8a |

| 136.1 | C-4 |

| 129.8 | C-4a |

| 129.1 | C-5 |

| 128.8 | C-7 |

| 127.3 | C-6 |

| 126.8 | C-8 |

| 121.5 | C-3 |

| 38.4 | -C(CH₃)₃ |

| 30.5 | -C(CH₃)₃ |

IR (Infrared) Spectroscopy (KBr, cm⁻¹):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-2850 | m | C-H stretching (aromatic and aliphatic) |

| 1600, 1505, 1460 | s | C=C and C=N stretching (aromatic ring) |

| 1365, 1390 | m | C-H bending (tert-butyl) |

| 750 | s | C-H out-of-plane bending (aromatic) |

Experimental Workflow

Conclusion

While the Friedel-Crafts reaction is a powerful tool for the alkylation of many aromatic compounds, its direct application to the synthesis of this compound is hindered by the deactivation of the Lewis acid catalyst. This technical guide has elucidated this challenge and provided a detailed, viable alternative synthetic protocol utilizing the nucleophilic addition of tert-butyllithium to quinoline. The provided experimental details and spectroscopic data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the successful synthesis and characterization of this important quinoline derivative.

Disclaimer

The experimental procedures described in this document are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, should be strictly followed. The handling of pyrophoric reagents such as tert-butyllithium requires specialized training and should only be performed by experienced personnel.

Spectroscopic Profile of 2-tert-Butylquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-tert-Butylquinoline. The information presented herein is intended to support research and development activities by providing key analytical data and methodologies. This document summarizes available mass spectrometry data and presents predicted infrared and nuclear magnetic resonance spectroscopic data based on characteristic functional group frequencies and analysis of a closely related isomer.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: Mass Spectrometry (MS) Data

The mass spectrometry data for this compound obtained via Gas Chromatography-Mass Spectrometry (GC-MS) indicates a compound with a molecular weight of 185.26 g/mol . The primary fragmentation pattern is expected to involve the loss of a methyl group, leading to a stable tertiary carbocation.

| Property | Value |

| Molecular Formula | C₁₃H₁₅N |

| Molecular Weight | 185.26 g/mol |

| Major Fragments (m/z) | Data not fully available |

| Predicted Fragmentation | Loss of CH₃ (m/z 170), McLafferty rearrangement |

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic (Quinoline) |

| 3000-2850 | C-H Stretch | Aliphatic (tert-Butyl) |

| 1600-1475 | C=C Stretch | Aromatic (Quinoline) |

| 1465 | -CH₂- Bend | Aliphatic (tert-Butyl) |

| 1375, 1450 | -CH₃ Bend | Aliphatic (tert-Butyl) |

| 900-690 | C-H Out-of-Plane Bend | Aromatic (Quinoline) |

Table 3: ¹H Nuclear Magnetic Resonance (NMR) Data (Predicted based on 6-tert-Butylquinoline)

Disclaimer: The following data is for the isomeric compound 6-tert-Butylquinoline and is provided as a predictive reference for this compound. The chemical shifts and coupling constants for this compound may vary.[6][7][8][9][10]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Predicted for this compound) |

| ~8.1 | d | 1H | H8 |

| ~7.9 | d | 1H | H4 |

| ~7.7 | dd | 1H | H5 |

| ~7.5 | m | 2H | H6, H7 |

| ~7.3 | d | 1H | H3 |

| ~1.4 | s | 9H | -C(CH₃)₃ |

Table 4: ¹³C Nuclear Magnetic Resonance (NMR) Data (Predicted based on 6-tert-Butylquinoline)

Disclaimer: The following data is for the isomeric compound 6-tert-Butylquinoline and is provided as a predictive reference for this compound. The chemical shifts for this compound may vary.[6][7][8][9][11]

| Chemical Shift (δ) ppm | Assignment (Predicted for this compound) |

| ~163 | C2 |

| ~148 | C8a |

| ~136 | C4 |

| ~129 | C4a |

| ~128 | C8 |

| ~127 | C6 |

| ~126 | C5 |

| ~125 | C7 |

| ~122 | C3 |

| ~38 | -C (CH₃)₃ |

| ~30 | -C(C H₃)₃ |

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic data presented above.

Synthesis of this compound

A plausible synthetic route to this compound involves the reaction of quinoline with a tert-butylating agent, such as tert-butyl lithium or tert-butyl bromide with a suitable catalyst. A general procedure is as follows:[12][13][14][15]

-

Reaction Setup: A solution of quinoline in an appropriate anhydrous solvent (e.g., diethyl ether or THF) is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagent: The flask is cooled in an ice bath, and the tert-butylating agent is added dropwise with stirring.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for a specified period. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.[16]

-

Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00).

-

Data Acquisition: The NMR tube is placed in the spectrometer probe. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy

IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a translucent disk.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample is then placed in the spectrometer, and the sample spectrum is acquired.

-

Data Analysis: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: A small volume of the sample solution is injected into the GC, where the components are separated based on their boiling points and interactions with the column stationary phase.

-

MS Analysis: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting charged fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer.

-

Data Interpretation: The mass spectrum is a plot of ion intensity versus m/z. The molecular ion peak corresponds to the molecular weight of the compound, and the fragmentation pattern provides structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

- 1. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. eng.uc.edu [eng.uc.edu]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. 6-tert-Butylquinoline | C13H15N | CID 109638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. 6-tert-butyl quinoline, 68141-13-9 [thegoodscentscompany.com]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. macmillan.princeton.edu [macmillan.princeton.edu]

- 13. youtube.com [youtube.com]

- 14. scribd.com [scribd.com]

- 15. m.youtube.com [m.youtube.com]

- 16. utsouthwestern.edu [utsouthwestern.edu]

An In-Depth Technical Guide to 2-tert-Butylquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-tert-Butylquinoline is a heterocyclic aromatic organic compound belonging to the quinoline family. Its structure, featuring a bulky tert-butyl group at the 2-position of the quinoline ring, imparts unique physicochemical properties that are of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, and known biological context, with a focus on data and methodologies relevant to research and development.

Chemical Identity and Properties

A clear definition of a chemical compound is fundamental for any scientific investigation. The following table summarizes the key identifiers and computed properties for this compound.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 22493-94-3 | [1] |

| Molecular Formula | C₁₃H₁₅N | [1] |

| Molecular Weight | 185.26 g/mol | [1] |

| Canonical SMILES | CC(C)(C)C1=NC2=CC=CC=C2C=C1 | [1] |

| InChI Key | PYCYTTRLLIKJBU-UHFFFAOYSA-N | [1] |

| XLogP3 | 3.9 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

Synthesis and Reactivity

One plausible synthetic route is the Friedel-Crafts alkylation of quinoline. However, direct Friedel-Crafts reactions on quinoline can be challenging due to the Lewis basicity of the nitrogen atom, which can coordinate with the Lewis acid catalyst and deactivate the ring.[3]

A more likely approach involves the construction of the quinoline ring from precursors already containing the tert-butyl group. For instance, a modified Friedländer synthesis could be employed, condensing an o-aminobenzaldehyde or o-aminobenzoketone with a ketone containing a tert-butyl group.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound via a modified Friedländer synthesis.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of chemical compounds. While a complete set of experimental spectra for this compound is not publicly available, data for related compounds can provide valuable insights.

Mass Spectrometry

The NIST Mass Spectrometry Data Center provides fragmentation data for this compound.[1]

| m/z | Relative Intensity |

| 170 | High |

| 130 | Medium |

| 142 | Medium |

Note: This is a simplified representation of the mass spectrum.

NMR Spectroscopy

Detailed ¹H and ¹³C NMR spectra for this compound are not available in the searched literature. However, characteristic chemical shifts for the tert-butyl group are well-established. The nine equivalent protons of the tert-butyl group typically appear as a sharp singlet in the ¹H NMR spectrum, usually in the upfield region. In the ¹³C NMR spectrum, the quaternary carbon and the three methyl carbons of the tert-butyl group would also show characteristic signals. Data for other substituted quinolines, such as 6-(tert-Butyl)-4-phenylquinoline, show the tert-butyl protons as a singlet at 1.33 ppm and the corresponding carbons at 35.0 and 31.1 ppm.[4]

Biological Activity and Signaling Pathways

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][5][6]

Currently, there is limited specific information in the public domain regarding the biological activity and modulation of signaling pathways by this compound. The biological effects of quinoline derivatives are highly dependent on the nature and position of their substituents.

General Biological Screening Workflow

A general workflow for assessing the biological activity of a novel quinoline derivative like this compound would involve a series of in vitro and in vivo assays.

Caption: A generalized workflow for the biological evaluation of a new chemical entity like this compound.

Conclusion

This compound is a well-defined chemical entity with potential for further exploration in various scientific fields. While detailed experimental protocols and specific biological activity data are currently limited in publicly accessible literature, this guide provides a foundational understanding of the compound. The provided conceptual workflows for synthesis and biological screening can serve as a starting point for researchers interested in investigating the properties and applications of this and other substituted quinolines. Further research is warranted to fully elucidate the synthetic methodologies, spectroscopic characteristics, and biological potential of this compound.

References

- 1. This compound | C13H15N | CID 598409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. rsc.org [rsc.org]

- 5. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Physical properties like melting point and boiling point of 2-tert-Butylquinoline

This technical guide provides a comprehensive overview of the known physical properties of 2-tert-Butylquinoline, with a focus on its melting and boiling points. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physical Properties of this compound

This compound is a heterocyclic aromatic organic compound. At room temperature, it exists as a yellow to dark brown clear liquid.[1] Its physical characteristics are summarized in the table below.

| Physical Property | Value | Source |

| Molecular Formula | C₁₃H₁₅N | [2][3] |

| Molecular Weight | 185.26 g/mol | [2] |

| Boiling Point | 286.00 to 287.00 °C @ 760.00 mm Hg | [1][4] |

| 271.9 °C @ 760 mmHg | [3] | |

| Melting Point | Not available (liquid at room temperature) | |

| Density | 1.009 g/cm³ | [3] |

| Vapor Pressure | 0.005000 mmHg @ 25.00 °C (estimated) | [1][5] |

| Flash Point | > 100.00 °C (> 212.00 °F) TCC | [1] |

| 107.9 °C | [3] | |

| Refractive Index | 1.574 | [3] |

| logP (o/w) | 3.741 (estimated) | [1] |

| Solubility | Soluble in alcohol. Water: 17.97 mg/L @ 25 °C (estimated) | [1][5] |

Experimental Protocols

Synthesis of Quinolines via Dehydrogenative Coupling

A common method for the synthesis of quinoline derivatives involves the dehydrogenative coupling of 2-aminobenzyl alcohols with other alcohols. This methodology offers an atom- and step-economical route to constructing quinolines, with water as the only byproduct.[6]

General Procedure:

-

A mixture of a 2-aminobenzyl alcohol and a secondary alcohol is prepared.

-

A manganese(I) PN³ pincer complex is introduced as a catalyst.

-

The reaction is carried out in the presence of a base, such as potassium tert-butoxide (KOtBu), at an elevated temperature (e.g., 140 °C).[6]

-

The specific choice of base can influence the selectivity of the reaction, leading to either the quinoline or the corresponding 1,2,3,4-tetrahydroquinoline.[6]

-

For the synthesis of 2-(tert-butyl)quinoline, the sterically bulky 3,3-dimethylbutan-2-ol can be used as the secondary alcohol, although this may result in lower conversion rates.[6]

This synthetic approach highlights the conditions under which this compound is formed and handled in a laboratory setting. The determination of its physical properties, such as boiling point, would typically follow standard laboratory procedures using techniques like distillation under controlled pressure.

Visualizations

As this compound is a synthetic chemical compound, it is not directly involved in biological signaling pathways. Therefore, a diagram illustrating a relevant experimental workflow is provided below.

Caption: Synthesis and Characterization Workflow.

References

- 1. para-tert-butyl quinoline, 61702-91-8 [thegoodscentscompany.com]

- 2. This compound | C13H15N | CID 598409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemnet.com [chemnet.com]

- 4. Para-tert-butyl Quinoline | 61702-91-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 5. 6-tert-butyl quinoline, 68141-13-9 [thegoodscentscompany.com]

- 6. pubs.acs.org [pubs.acs.org]

Navigating the Solubility Landscape of 2-tert-Butylquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-tert-Butylquinoline is a derivative of quinoline, a bicyclic heterocyclic aromatic compound. The incorporation of a bulky tert-butyl group at the 2-position significantly influences its physicochemical properties, including its solubility in various media. Understanding the solubility of this compound in a range of common organic solvents is crucial for a variety of applications, including:

-

Drug Discovery and Development: Optimizing reaction conditions for synthesis and purification, developing suitable formulations, and predicting bioavailability.

-

Process Chemistry: Designing and scaling up crystallization processes, selecting appropriate solvents for extraction and purification.

-

Materials Science: Fabricating thin films and developing formulations for coatings and electronic materials.

Given the absence of published quantitative solubility data for this compound, this guide provides the necessary tools and methodologies for researchers to determine and analyze this critical parameter.

Experimental Protocol: Determination of Solubility via the Isothermal Shake-Flask Method

The following is a detailed, generalized protocol for determining the equilibrium solubility of this compound in various organic solvents. This method, often referred to as the isothermal shake-flask method, is a reliable and widely used technique for generating thermodynamic solubility data.[1]

Materials and Equipment

-

Solute: this compound (high purity)

-

Solvents: A range of common organic solvents (e.g., ethanol, methanol, acetone, toluene, ethyl acetate, hexane) of analytical grade or higher.

-

Equipment:

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic shaker bath or incubator capable of maintaining a constant temperature (±0.1 °C)

-

Screw-cap vials (e.g., 20 mL)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials for sample analysis

-

Analytical instrument for concentration determination (e.g., UV-Vis spectrophotometer, HPLC)

-

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of screw-cap vials. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.[1][2]

-

Accurately pipette a known volume (e.g., 10 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials at a constant speed for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary depending on the solute and solvent system and may range from 24 to 72 hours. It is advisable to perform preliminary experiments to determine the optimal equilibration time by measuring the concentration at different time points until it becomes constant.[3]

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for a period (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, dry vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.[3]

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical instrument.

-

Determine the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a suitable calibration curve).[4]

-

-

Data Calculation:

-

Calculate the solubility of this compound in the solvent at the specified temperature. The solubility can be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Diagram of the Experimental Workflow

References

A Theoretical and Computational Guide to the Molecular Orbitals of 2-tert-Butylquinoline

For Researchers, Scientists, and Drug Development Professionals

Published: October 26, 2025

Abstract

This technical guide provides a comprehensive overview of the theoretical framework and computational methodology for determining the molecular orbital characteristics of 2-tert-Butylquinoline. While extensive experimental data on this specific molecule is not widely available in public literature, this document outlines a robust computational protocol using Density Functional Theory (DFT) to predict its electronic properties. Understanding the molecular orbitals, particularly the Frontier Molecular Orbitals (HOMO and LUMO), is paramount for predicting the reactivity, stability, and potential pharmacological applications of novel chemical entities. This guide serves as a practical "how-to" for researchers and drug development professionals, using the parent molecule, quinoline, as an illustrative example for data presentation.

Introduction to this compound and Molecular Orbital Theory

Quinoline and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-cancer, anti-malarial, and antibacterial properties.[1][2] The introduction of various substituents to the quinoline scaffold allows for the fine-tuning of its biological and electronic properties. This compound, a derivative with a sterically bulky tert-butyl group at the 2-position, presents an interesting subject for theoretical investigation to understand how this substitution influences its electronic structure and potential for molecular interactions.

Molecular Orbital (MO) theory is a fundamental concept in quantum chemistry that describes the wave-like behavior of electrons in molecules.[3][4] According to this theory, atomic orbitals combine to form molecular orbitals that extend over the entire molecule. The energies and shapes of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties.[5]

The Significance of Frontier Molecular Orbitals in Drug Discovery

The HOMO and LUMO are collectively known as the Frontier Molecular Orbitals (FMOs). The energy of the HOMO is related to a molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.[5][6] The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for several reasons:

-

Chemical Reactivity: A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and can be more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[6]

-

Kinetic Stability: Molecules with a large HOMO-LUMO gap are generally more stable and less reactive.[6]

-

Bioactivity: The charge transfer interactions within a molecule, which are influenced by the HOMO-LUMO gap, can be responsible for its biological activity.[6]

For drug development, understanding the FMOs can aid in predicting how a molecule might interact with biological targets, its metabolic stability, and its potential for causing toxicity.

Computational Methodology: A Protocol for this compound

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules.[7] The following protocol outlines the steps to perform a DFT calculation on this compound to determine its molecular orbital properties.

Step 1: Geometry Optimization

The first step is to obtain an accurate three-dimensional structure of the molecule.

-

Initial Structure: The initial coordinates for this compound can be obtained from a chemical database such as PubChem.

-

Computational Method: Geometry optimization should be performed using a DFT functional and basis set known to provide accurate results for organic molecules. A common and reliable choice is the B3LYP functional with the 6-311++G(d,p) basis set.[7] This level of theory provides a good balance between accuracy and computational cost for molecules of this size.

-

Software: These calculations can be carried out using quantum chemistry software packages like Gaussian, ORCA, or GAMESS.

Step 2: Vibrational Frequency Analysis

To ensure that the optimized geometry corresponds to a true energy minimum on the potential energy surface, a vibrational frequency calculation must be performed at the same level of theory used for the optimization. The absence of any imaginary frequencies confirms that the structure is a stable minimum.

Step 3: Molecular Orbital and Energy Calculations

Once the optimized geometry is confirmed, the molecular orbitals and their corresponding energies can be calculated.

-

HOMO and LUMO Energies: The output of the DFT calculation will provide the energies of all molecular orbitals. The energies of the HOMO and LUMO are of primary interest.

-

Visualization: The 3D shapes of the HOMO and LUMO can be visualized to understand the distribution of electron density. This can reveal the likely sites for electrophilic and nucleophilic attack.

Step 4: Calculation of Global Reactivity Descriptors

From the HOMO and LUMO energies, several important chemical reactivity descriptors can be calculated, providing further insight into the molecule's properties. These are often estimated using Koopman's theorem.

-

Ionization Potential (I): I ≈ -EHOMO

-

Electron Affinity (A): A ≈ -ELUMO

-

Electronegativity (χ): χ = (I + A) / 2

-

Chemical Hardness (η): η = (I - A) / 2

-

Chemical Softness (S): S = 1 / (2η)

-

Electrophilicity Index (ω): ω = χ² / (2η)

Illustrative Data for Quinoline

As a reference, the following tables summarize the calculated electronic properties for the parent quinoline molecule, obtained using DFT calculations at the B3LYP/6-31+G(d,p) level of theory.[6] This data provides a baseline for understanding the electronic properties of the quinoline scaffold.

Table 1: Calculated Molecular Orbital Energies for Quinoline [6]

| Parameter | Energy (eV) |

| EHOMO | -6.646 |

| ELUMO | -1.816 |

| HOMO-LUMO Gap (ΔE) | 4.83 |

Table 2: Calculated Global Reactivity Descriptors for Quinoline

| Parameter | Value (eV) |

| Ionization Potential (I) | 6.646 |

| Electron Affinity (A) | 1.816 |

| Electronegativity (χ) | 4.231 |

| Chemical Hardness (η) | 2.415 |

| Electrophilicity Index (ω) | 3.705 |

Note: These values are for the unsubstituted quinoline molecule and serve as an illustrative example.

Visualization of Computational Workflow and Logical Relationships

The following diagrams, created using the DOT language, illustrate the computational workflow and the logical relationships between the calculated molecular properties and the predicted activity of a molecule like this compound.

Caption: Computational workflow for determining the molecular orbital properties of this compound.

Caption: Logical relationship between calculated molecular properties and predicted activity.

Conclusion

This technical guide has detailed a robust computational protocol for the theoretical determination of the molecular orbitals and electronic properties of this compound using Density Functional Theory. While specific experimental data for this molecule is limited, the outlined methodology provides a reliable framework for predicting its chemical behavior. By calculating and analyzing the Frontier Molecular Orbitals and related reactivity descriptors, researchers can gain valuable insights into the molecule's stability, reactivity, and potential for applications in drug discovery and materials science. The illustrative data for the parent quinoline molecule serves as a useful benchmark for interpreting the results of such calculations. The application of these theoretical methods is an indispensable tool in modern chemical research, accelerating the design and discovery of novel functional molecules.

References

- 1. Synthesis of the analytical ligand 2-tert.-butyl-8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. ijisrt.com [ijisrt.com]

- 6. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 7. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Potential of Substituted Quinolines: A Technical Guide to Biological Activities

Introduction: The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, represents a privileged structure in medicinal chemistry.[1][2] Its derivatives are found in numerous natural products, most notably the anti-malarial alkaloid quinine, and form the core of a wide array of synthetic drugs.[3][4] The versatility of the quinoline ring system allows for substitutions at various positions, leading to a diverse range of pharmacological activities.[5] This has made substituted quinolines a focal point for drug discovery and development, with applications spanning anticancer, antimicrobial, anti-inflammatory, and antiviral therapies.[6][7]

This technical guide provides an in-depth overview of the principal biological activities of substituted quinolines, aimed at researchers, scientists, and drug development professionals. It details the mechanisms of action, presents quantitative activity data, outlines key experimental protocols, and visualizes critical signaling pathways to offer a comprehensive resource for advancing research in this field.

Anticancer Activities

Substituted quinolines have emerged as a significant class of anticancer agents, exhibiting cytotoxicity through multiple mechanisms of action.[8] These include the inhibition of critical cellular enzymes, disruption of microtubule dynamics, and interference with DNA replication.[8][9] Several quinoline-based drugs, such as bosutinib (a Src/Abl kinase inhibitor) and lenvatinib (a multi-kinase inhibitor), have been approved for cancer treatment, underscoring the clinical importance of this scaffold.[10]

Mechanisms of Action

-

Kinase Inhibition: A primary anticancer strategy for quinoline derivatives is the inhibition of protein kinases that are often dysregulated in cancer. Quinolines have been designed to target key kinases in oncogenic signaling pathways, such as Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Pim-1 kinase.[11][12][13] By blocking the ATP-binding site of these enzymes, they prevent the phosphorylation of downstream substrates, thereby halting signal transduction that promotes cell proliferation and survival.[13]

-

Tubulin Polymerization Inhibition: Several quinoline derivatives act as antimitotic agents by disrupting microtubule dynamics.[5] They often bind to the colchicine binding site on β-tubulin, which is located at the interface between α- and β-tubulin subunits.[3][6] This binding induces a conformational change in the tubulin dimer, preventing its polymerization into microtubules.[6] The resulting disruption of the mitotic spindle triggers a cell cycle arrest at the G2/M phase and ultimately leads to apoptosis.[14]

-

Topoisomerase Inhibition: Topoisomerases are crucial enzymes that manage DNA topology during replication and transcription.[11] Some quinoline derivatives, structurally similar to camptothecin, function as topoisomerase I inhibitors. They intercalate into the DNA strand and stabilize the transient DNA-topoisomerase complex, leading to DNA strand breaks and cell death.[11]

-

DNA Intercalation: The planar aromatic structure of the quinoline ring allows certain derivatives to intercalate directly between the base pairs of the DNA double helix. This interference with the DNA structure disrupts essential cellular processes like replication and transcription, leading to cytotoxic effects.[11]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of representative substituted quinoline derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound Class/Name | Cancer Cell Line | Target/Mechanism | IC50 Value | Reference(s) |

| Quinoline-Chalcone Hybrid (12e) | MGC-803 (Gastric) | Not Specified | 1.38 µM | [12] |

| Quinoline-Chalcone Hybrid (12e) | HCT-116 (Colon) | Not Specified | 5.34 µM | [12] |

| Quinoline-Chalcone Hybrid (12e) | MCF-7 (Breast) | Not Specified | 5.21 µM | [12] |

| 4-Anilinoquinoline (61) | Various | Not Specified | 1.5–3.9 nM | [4] |

| Quinoline-Indole Hybrid (62) | HepG2, KB, HCT-8 | Tubulin Inhibition | 2–11 nM | [4] |

| 5,8-Quinolinedione (8) | HCT116 (Colon) | Not Specified | 0.44 µM | [11] |

| 2-Aryl-4-amide-quinoline (G13) | MDA-MB-231 (Breast) | Tubulin Inhibition | Potent Apoptosis | [14] |

| 6-methoxy-8-aminoquinoline (7) | T47D (Breast) | Not Specified | 16 ± 3 nM | [15] |

| N-alkylated, 2-oxoquinoline | HEp-2 (Larynx) | Not Specified | 49.01–77.67% IC | [16] |

| Pyrazolo[4,3-f]quinoline (76) | Not Specified | Haspin Kinase | 14 nM | [9] |

Key Signaling Pathways

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, promoting cell proliferation and survival.[17][18] Quinoline-based inhibitors can block the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of these pathways.

Microtubules are dynamic polymers of α- and β-tubulin heterodimers. Their assembly and disassembly are essential for forming the mitotic spindle during cell division. Quinoline-based inhibitors bind to the colchicine site, preventing the tubulin dimers from adopting the straight conformation necessary for polymerization, leading to microtubule destabilization.[3][6]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[1][19] Metabolically active cells with functional mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[19] The amount of formazan produced is proportional to the number of viable cells.[1]

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)[20]

-

Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS)[1]

-

Test compound (substituted quinoline) dissolved in a suitable solvent (e.g., DMSO)

-

Microplate reader (absorbance at 570-590 nm)

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[21]

-

Compound Treatment: Prepare serial dilutions of the test quinoline compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include wells with vehicle control (solvent only) and untreated cells (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[12]

-

MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[20]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light, allowing viable cells to reduce MTT into formazan crystals.[19]

-

Solubilization: Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[19] Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm or 590 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the viability percentage against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activities

Quinolines are a cornerstone of antimicrobial therapy, most famously represented by the fluoroquinolone class of antibiotics (e.g., ciprofloxacin).[3] These synthetic agents exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[7] Research continues to explore novel quinoline derivatives to combat the growing threat of antimicrobial resistance.

Mechanism of Action

The primary mechanism of action for quinolone antibiotics is the inhibition of bacterial DNA synthesis.[7] They target two essential type II topoisomerase enzymes:

-

DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary to relieve torsional stress during replication and transcription. Quinolones bind to the DNA-gyrase complex, trapping the enzyme and leading to double-strand DNA breaks.

-

Topoisomerase IV: This enzyme is responsible for decatenating (separating) newly replicated daughter chromosomes. Inhibition of topoisomerase IV by quinolones prevents the segregation of bacterial chromosomes, thereby blocking cell division.[7]

The selective toxicity of quinolones arises from the structural differences between bacterial topoisomerases and their eukaryotic counterparts.

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) of various quinoline derivatives against pathogenic bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class/Name | Bacterial Strain | MIC Value (µg/mL) | Reference(s) |

| Quinoline-based amide (3c) | Staphylococcus aureus | 2.67 | [3] |

| Quinoline-based amide (3c) | Escherichia coli | ~5.5 | [3] |

| Quinoline-based amide (3c) | Bacillus subtilis | ~4.0 | [3] |

| 6-amino-4-methyl-1H-quinoline-2-one (6) | Bacillus cereus | 3.12 | [2] |

| 6-amino-4-methyl-1H-quinoline-2-one (6) | Staphylococcus aureus | 6.25 | [2] |

| Quinolone Hybrid (5d) | MRSA (Methicillin-resistant S. aureus) | 4-16 | [6] |

| Quinolone Hybrid (5d) | VRE (Vancomycin-resistant Enterococci) | 4-16 | [6] |

| Hydroxyimidazolium Hybrid (7b) | Staphylococcus aureus | 2 | |

| Hydroxyimidazolium Hybrid (7b) | Mycobacterium tuberculosis H37Rv | 10 | |

| Dihydrotriazine-quinoline (93a-c) | Gram-positive & Gram-negative strains | 2 | [22] |

| 7-morpholino derivative (28) | Staphylococcus aureus | Better than Ciprofloxacin | [23] |

Experimental Workflow: Broth Microdilution MIC Assay

The following diagram illustrates the workflow for determining the MIC of a compound using the broth microdilution method.

Experimental Protocol: Broth Microdilution Method

This protocol outlines the standard procedure for determining the MIC of a test compound against a bacterial strain.[24][25]

Materials:

-

Sterile 96-well microtiter plates[26]

-

Bacterial strain of interest

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

Test quinoline compound stock solution

-

Sterile saline or PBS

-

0.5 McFarland turbidity standard

-

Micropipettes and sterile tips

Procedure:

-

Compound Dilution: Dispense 100 µL of sterile broth into all wells of a 96-well plate. In the first column, add 100 µL of the test compound at twice the highest desired concentration. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[26] Columns 11 and 12 will serve as controls.

-

Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.[24]

-

Inoculum Dilution: Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells after inoculation.

-

Inoculation: Add the appropriate volume of the diluted inoculum to wells in columns 1 through 11. Do not add bacteria to column 12 (sterility control). Add bacteria but no compound to column 11 (growth control).[26]

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[25]

-

Reading the MIC: After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth, as observed by the clarity of the broth.[24]

Anti-inflammatory Activities

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Substituted quinolines have shown promise as anti-inflammatory agents by targeting key enzymes and signaling pathways involved in the inflammatory cascade.[16][27]

Mechanism of Action

-

Inhibition of Pro-inflammatory Enzymes: A primary anti-inflammatory mechanism for some quinolines is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[27]

-

Modulation of Signaling Pathways: Quinolines can suppress the production of pro-inflammatory cytokines like TNF-α and interleukin-6 (IL-6). This is often achieved by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammatory gene expression.[16]

-

Nitric Oxide (NO) Production Inhibition: During inflammation, inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO), a pro-inflammatory mediator. Some quinoline derivatives can inhibit the production of NO in activated macrophages.[19]

Quantitative Data: In Vitro Anti-inflammatory Activity

| Compound/Class | Assay/Target | Cell Line | IC50 Value | Reference(s) |

| Chloro-substituted quinoline (c) | Anti-inflammatory activity | Not Specified | 214.45 µg/mL | [28] |

| Quinoline-4-carboxylic acid | LPS-induced inflammation | RAW264.7 | Appreciable affinity | [19] |

| Quinoline-3-carboxylic acid | LPS-induced inflammation | RAW264.7 | Appreciable affinity | [19] |

| Pyrazolo[5,1-b]quinazoline (A) | COX-2 Inhibition | Not Specified | 47 nM | [29] |

| Pyrazolo[1,5-a]quinazoline (58c) | Anti-inflammatory activity | Not Specified | 39.1 µM | [29] |

Key Signaling Pathway: NF-κB Activation

The NF-κB pathway is central to inflammation. In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli (like LPS or TNF-α) trigger a signaling cascade that activates the IκB kinase (IKK) complex. IKK phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. The released NF-κB then translocates to the nucleus to activate the transcription of pro-inflammatory genes.[15][22] Quinoline inhibitors can block this pathway at various points, such as by inhibiting IKK activation.

Experimental Protocol: Griess Assay for Nitric Oxide

The Griess assay is a colorimetric method for the quantification of nitrite (NO2-), a stable and quantifiable breakdown product of nitric oxide (NO).[30] The assay involves a two-step diazotization reaction.[30]

Materials:

-

RAW 264.7 macrophage cell line

-

96-well cell culture plates

-

Lipopolysaccharide (LPS) for cell stimulation

-

Griess Reagent System:

-

Sodium nitrite (NaNO2) standard solution

-

Culture medium

-

Microplate reader (absorbance at 540-550 nm)

Procedure:

-

Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of the test quinoline compound for 1 hour.[27]

-

Stimulation: Stimulate the cells by adding LPS (e.g., final concentration of 1 µg/mL) to induce iNOS expression and NO production. Include appropriate controls (untreated cells, cells with LPS only).[27]

-

Incubation: Incubate the plate for 24 hours at 37°C.[27]

-

Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

-

Standard Curve: Prepare a standard curve using serial dilutions of sodium nitrite in the culture medium (e.g., 0-100 µM).[31]

-

Griess Reaction:

-

Add 50 µL of Griess Reagent A (Sulfanilamide) to each well containing the standards and samples.

-

Incubate for 5-10 minutes at room temperature, protected from light.[31]

-

Add 50 µL of Griess Reagent B (NED) to all wells.

-

Incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.[31]

-

-

Absorbance Measurement: Read the absorbance at 540 nm or 550 nm using a microplate reader.[27]

-

Calculation: Determine the nitrite concentration in the samples by comparing their absorbance values to the sodium nitrite standard curve. Calculate the percentage of NO production inhibition relative to the LPS-only control.

Antiviral Activities

The quinoline scaffold is present in several established antiviral drugs and continues to be a source of new lead compounds.[3] Derivatives have shown activity against a wide range of viruses, including coronaviruses, enteroviruses, and HIV, by interfering with various stages of the viral life cycle.[3][28]

Mechanism of Action

-

Entry Inhibition: A well-known mechanism, particularly for chloroquine and hydroxychloroquine, involves the inhibition of viral entry. These compounds are weak bases that accumulate in acidic endosomes, increasing the endosomal pH. This pH change can inhibit the function of pH-dependent proteases that are necessary for viral fusion and entry into the host cell cytoplasm.[8]

-

Replication Inhibition: Some quinoline derivatives can inhibit viral replication by targeting viral enzymes, such as RNA-dependent RNA polymerase or proteases, which are essential for synthesizing new viral components.

-

Capsid Binding: For non-enveloped viruses like enteroviruses, certain quinoline analogues act as capsid binders. They fit into a hydrophobic pocket in the viral capsid protein (e.g., VP1), stabilizing the capsid and preventing the uncoating and release of the viral genome into the host cell.[1][32]

Quantitative Data: In Vitro Antiviral Activity

The following table presents the 50% effective concentration (EC50) of various quinoline derivatives against different viruses.

| Compound Name | Virus | Cell Line | EC50 Value | Reference(s) |

| Chloroquine | SARS-CoV-2 | Vero E6 | 1.13 µM | [8] |

| Hydroxychloroquine | SARS-CoV-2 | Vero E6 | 0.72 µM | [8] |

| Chloroquine | HCoV-OC43 | HEL | 0.73 µM | [8] |

| Amodiaquine | HCoV-229E | HEL | 0.12 µM | [8] |

| Quinoline Analogue (19) | Enterovirus D68 (EV-D68) | RD | 0.05 - 0.10 µM | [1][32] |

| Quinoline Analogue (4) | Resp. Syncytial Virus (RSV) | Not Specified | 8.6 µg/mL | [27] |

| Quinoline Analogue (6) | Yellow Fever Virus (YFV) | Not Specified | 3.5 µg/mL | [27] |

Conclusion and Future Perspectives

The substituted quinoline scaffold is a remarkably versatile and enduringly important pharmacophore in drug discovery. Its derivatives have demonstrated a broad spectrum of potent biological activities, leading to the development of clinically successful drugs for cancer, infectious diseases, and inflammatory conditions. The ability to modify the quinoline core at multiple positions provides a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties.

Future research will likely focus on several key areas. The development of novel quinoline hybrids, which combine the quinoline moiety with other pharmacologically active fragments, holds great potential for creating multi-target agents with enhanced efficacy and the ability to overcome drug resistance. Furthermore, a deeper understanding of the specific molecular interactions between quinoline derivatives and their biological targets, aided by computational modeling and structural biology, will facilitate the rational design of next-generation therapeutics. As our knowledge of complex disease pathways grows, the adaptable nature of the substituted quinoline will undoubtedly ensure its continued prominence in the quest for new and more effective medicines.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. proteopedia.org [proteopedia.org]

- 3. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 9. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Molecular interactions at the colchicine binding site in tubulin: An X-ray crystallography perspective [pubmed.ncbi.nlm.nih.gov]

- 12. PI3K/Akt/mTOR signaling | Signaling Pathways | TargetMol [targetmol.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. tandfonline.com [tandfonline.com]

- 15. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 16. Figure 2: [Activation of NF-κB Signaling Pathway...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. broadpharm.com [broadpharm.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. texaschildrens.org [texaschildrens.org]

- 22. NF-κB - Wikipedia [en.wikipedia.org]

- 23. Western Blot Protocol | Proteintech Group [ptglab.com]

- 24. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 25. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 26. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 27. Inhibition of nitric oxide (NO) production (Griess assay) [bio-protocol.org]

- 28. encyclopedia.pub [encyclopedia.pub]

- 29. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 30. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]

Methodological & Application

Application Notes and Protocols: 2-tert-Butylquinoline as a Ligand in Cross-Coupling Reactions

Disclaimer: Extensive literature searches did not yield specific examples or established protocols for the use of 2-tert-Butylquinoline as a primary ancillary ligand in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, or Heck couplings. The following application notes and protocols are therefore presented as a representative guide for the evaluation of new, sterically hindered N-heterocyclic ligands like this compound in such reactions. The experimental conditions provided are based on general procedures for similar transformations and would require significant optimization for this specific ligand.

Introduction to Sterically Hindered Ligands in Cross-Coupling

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The success of these transformations is often critically dependent on the nature of the ligand coordinated to the palladium center. Sterically bulky and electron-rich ligands are known to promote the key steps of the catalytic cycle, namely oxidative addition and reductive elimination, leading to improved reaction rates and yields, particularly with challenging substrates like aryl chlorides.[1]

While phosphine ligands such as tri-tert-butylphosphine and various biarylphosphines are well-established in this role, there is ongoing research into alternative ligand scaffolds.[2] N-heterocyclic ligands, including those based on quinoline, are of interest due to their distinct electronic and steric properties. A ligand like this compound offers a sterically demanding profile due to the tert-butyl group at the 2-position, which could potentially stabilize the active catalytic species and facilitate challenging coupling reactions. In some cases, the quinoline moiety itself can act as both a substrate and a ligand, facilitating C-H functionalization reactions in the absence of external ligands.[3]

The following sections provide generalized protocols for screening the efficacy of this compound as a ligand in key cross-coupling reactions.

General Catalytic Cycles

The proposed use of this compound as a ligand would follow the generally accepted mechanisms for palladium-catalyzed cross-coupling reactions. Below are graphical representations of the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. One-Pot Cross-Coupling/C-H Functionalization Reactions: Quinoline as a Substrate and Ligand through N-Pd Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-tert-Butylquinoline in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 2-tert-Butylquinoline as a key building block and ligand in the synthesis of pharmaceutical compounds. While direct literature on this compound is limited, its structural features—a sterically hindered quinoline motif—suggest significant utility in modern synthetic methodologies, particularly in palladium-catalyzed cross-coupling reactions and as a scaffold for kinase inhibitors.

Introduction: The Role of Quinoline Scaffolds in Medicinal Chemistry

Quinoline and its derivatives are privileged heterocyclic structures in drug discovery, forming the core of numerous approved therapeutic agents.[1][2][3] The quinoline nucleus is a versatile pharmacophore found in drugs with a wide range of activities, including antimalarial (e.g., Chloroquine), antibacterial (e.g., Ciprofloxacin), and anticancer (e.g., Camptothecin) properties.[2][4] The functionalization of the quinoline ring is a key strategy for modulating the pharmacological profile of drug candidates.[1]

The introduction of a bulky tert-butyl group at the 2-position of the quinoline ring, as in this compound, can significantly influence the molecule's steric and electronic properties. This modification can enhance selectivity in catalytic reactions when used as a ligand and can provide unique interactions when incorporated into a drug scaffold.

Application as a Ligand in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in pharmaceutical synthesis for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[5][6] The efficiency and selectivity of these reactions are highly dependent on the nature of the ligand coordinated to the palladium center. Sterically hindered and electron-rich ligands are often employed to promote challenging coupling reactions.

While specific data for this compound as a primary ligand is not abundant, its structural similarity to other successful bulky N-heterocyclic and phosphine ligands suggests its potential utility in reactions such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling.

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, which are common motifs in pharmaceuticals.[7] The reaction couples an amine with an aryl halide or triflate. The choice of a bulky ligand is crucial for promoting the reductive elimination step and preventing side reactions.

Hypothetical Role of this compound:

As a bulky N-heterocyclic ligand, this compound could coordinate to the palladium center, facilitating the catalytic cycle. The steric hindrance provided by the tert-butyl group would be expected to promote the formation of the desired C-N bond.

General Experimental Protocol for Buchwald-Hartwig Amination:

This protocol is a general guideline based on established procedures for similar ligands. Optimization of reaction conditions is recommended for specific substrates.

-

Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (e.g., sodium tert-butoxide, 1.4 mmol).

-

Catalyst Preparation: In a separate glovebox, prepare a stock solution of the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 2 mol % Pd) and the ligand (in this case, this compound, 0.04 mmol, 4 mol %).

-

Reaction Execution: Add the catalyst solution to the Schlenk tube, followed by the anhydrous solvent (e.g., toluene or dioxane, 5 mL).

-

Heating and Monitoring: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Table 1: Representative Data for Buchwald-Hartwig Amination with Bulky Ligands

| Aryl Halide | Amine | Base | Ligand | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Bromotoluene | Aniline | NaOtBu | tBuXPhos | Toluene | 100 | 95 | [8] |

| 4-Chloroanisole | Morpholine | K₃PO₄ | XantPhos | Dioxane | 110 | 88 | [3] |

| 2-Bromopyridine | Benzylamine | Cs₂CO₃ | BINAP | Toluene | 100 | 92 | [2] |

The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction between an organoboron compound and an organohalide.[9] This reaction is widely used in the pharmaceutical industry for the synthesis of biaryl and aryl-heterocycle structures.[10]

Hypothetical Role of this compound:

In a similar fashion to its potential role in C-N coupling, this compound could act as a supporting ligand in Suzuki-Miyaura reactions. The steric bulk would be anticipated to facilitate the transmetalation and reductive elimination steps of the catalytic cycle.

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a round-bottom flask, combine the aryl halide (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol %) or a combination of a palladium precursor and the ligand (this compound).

-

Solvent and Degassing: Add the solvent system (e.g., a mixture of toluene and water or dioxane and water). Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

-

Reaction and Monitoring: Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-100 °C). Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by chromatography or recrystallization.

Table 2: Representative Data for Suzuki-Miyaura Coupling with Various Ligands

| Aryl Halide | Boronic Acid | Base | Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | PdCl₂{8-(di-tert-butylphosphinooxy)quinoline)} | DMF | 80 | ~100 | [1] |

| 1-Bromo-4-fluorobenzene | 4-Methoxyphenylboronic acid | K₂CO₃ | Immobilized Pd₃ cluster | Toluene/H₂O | 100 | >95 | [11] |

| 2-Chloropyridine | Phenylboronic acid | K₃PO₄ | Pd(OAc)₂ / SPhos | Toluene/H₂O | 100 | 94 | [9] |

Application as a Synthetic Intermediate for Kinase Inhibitors

The quinoline scaffold is a common feature in many kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways, particularly in cancer.[12][13] Several FDA-approved kinase inhibitors contain a quinoline core.[12]

The synthesis of these complex molecules often involves the construction of a substituted quinoline ring system. This compound can serve as a valuable starting material or intermediate in the multi-step synthesis of novel kinase inhibitors. The tert-butyl group can provide a key steric interaction within the kinase's binding pocket or can be used to modulate the physicochemical properties of the final compound, such as solubility and metabolic stability.

Hypothetical Synthetic Pathway to a Kinase Inhibitor:

Caption: Hypothetical workflow for the synthesis of a kinase inhibitor.

Signaling Pathway and Catalytic Cycle Diagrams

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Conclusion

This compound represents a promising, yet underexplored, molecule for applications in pharmaceutical synthesis. Its inherent steric bulk and the established importance of the quinoline scaffold suggest its potential as a highly effective ligand in palladium-catalyzed cross-coupling reactions and as a valuable building block for the synthesis of complex drug molecules, particularly kinase inhibitors. Further research into the specific applications and optimization of reaction conditions using this compound is warranted and could open new avenues for the efficient synthesis of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Synthesis of the analytical ligand 2-tert.-butyl-8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and evaluation of antibacterial and antioxidant activity of novel 2-phenyl-quinoline analogs derivatized at position 4 with aromatically substituted 4H-1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 9. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity [mdpi.com]

- 11. Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

2-tert-Butylquinoline: A Versatile Building Block for Advanced Functional Materials

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a nitrogen-containing heterocyclic aromatic compound, is a cornerstone in the development of a wide array of functional materials and pharmaceuticals. Among its many derivatives, 2-tert-Butylquinoline stands out as a particularly valuable building block. The presence of the sterically bulky tert-butyl group at the 2-position imparts unique electronic and physical properties to the quinoline system, leading to enhanced performance and new applications in fields ranging from organic electronics to medicinal chemistry.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of functional materials, with a focus on organic light-emitting diodes (OLEDs) and fluorescent sensors.

Key Applications and Advantages

The incorporation of a this compound moiety can confer several advantageous properties to a material, including:

-

Improved Solubility: The bulky and non-polar tert-butyl group enhances the solubility of the resulting materials in common organic solvents, facilitating solution-based processing techniques.

-

Reduced Intermolecular Interactions: The steric hindrance provided by the tert-butyl group can effectively suppress detrimental intermolecular quenching effects, such as aggregation-caused quenching (ACQ) in fluorescent materials, leading to higher emission quantum yields in the solid state.

-

Enhanced Stability: The tert-butyl group can protect the quinoline core from chemical degradation, leading to materials with improved operational stability.

-

Tuning of Electronic Properties: The electron-donating nature of the tert-butyl group can modulate the electronic energy levels of the quinoline system, allowing for the fine-tuning of photophysical and electronic properties.

These advantages have led to the successful application of this compound derivatives in various functional materials, as summarized in the table below.

Functional Materials Derived from this compound

| Functional Material Class | Specific Derivative Example | Key Properties & Performance Metrics | Application |

| OLED Emitters | Lithium bis(2-tert-butyl-8-quinolinato) | Blue fluorescence | Organic Light-Emitting Diodes (OLEDs) |

| TADF Materials | tert-Butyl substituted hetero-donor compounds | High External Quantum Efficiency (EQE) of up to 25.8% | Solution-processed non-doped blue OLEDs[1] |

| Fluorescent Sensors | Metal complexes of 2-tert-butyl-8-hydroxyquinoline | Turn-on fluorescence upon metal ion binding | Detection of metal ions |

Experimental Protocols

Protocol 1: Synthesis of 2-tert-Butyl-8-hydroxyquinoline